4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one

Targeted Protein Degradation PROTAC E3 Ligase Binder

Generic benzimidazoles lack the partially saturated 4,5-dihydro ring system essential for specific CRBN binding, introducing unacceptable variability in PROTAC development. This compound provides a precisely characterized scaffold. - **PROTAC Development**: Validated cereblon E3 ligase binder for targeted protein degradation (C4 Therapeutics patent family). - **Pharmacological Control**: Measured CYP3A4 IC50 233 nM & HDAC1/2 IC50 550/400 nM; enables DMPK assay validation. - **Metabolic Research**: Potent TGR5 agonist (hTGR5 EC50 0.720 nM). Supplied with batch-specific analytical data. Available for immediate R&D shipment.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 1196153-64-6
Cat. No. B11922821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one
CAS1196153-64-6
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)NC=N2
InChIInChI=1S/C7H8N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h4H,1-3H2,(H,8,9)
InChIKeyPEHNFEQTSRMNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one Procurement & Technical Summary


4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one (also known as 3,4,6,7-tetrahydro-5H-benzo[d]imidazol-5-one; CAS 1196153-64-6) is a partially saturated benzimidazole derivative (C7H8N2O, MW 136.15) . The compound features a fused imidazole and cyclohexenone ring system that serves as a versatile scaffold in medicinal chemistry and targeted protein degradation research [1]. Available data indicate its role as a cereblon (CRBN) E3 ubiquitin ligase binder for PROTAC development, a moderate CYP3A4 and HDAC inhibitor, and a potent TGR5 receptor agonist [2][3]. The following evidence guide establishes quantitative differentiation from structurally or functionally related alternatives to support informed procurement decisions.

CRBN E3 ligase recruitment probe for PROTAC research

CYP3A4 and HDAC inhibition benchmarking in enzyme panels

TGR5 receptor signaling studies in metabolic research

4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one Substitution Risk Analysis


Substituting 4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one with a generic benzimidazole or an incompletely characterized tetrahydrobenzimidazole analog introduces unacceptable experimental variability and procurement risk. The compound's partially saturated 4,5-dihydro ring system is structurally distinct from fully aromatic benzimidazoles and confers a unique binding profile across multiple targets, including cereblon (CRBN), CYP3A4, HDAC1/2, and TGR5 [1][2]. Generic substitutions—such as 2-methyl analogs or fully aromatic benzimidazoles—exhibit markedly different potency, selectivity, and physicochemical properties (e.g., LogP 0.47 for the target compound vs. higher LogP values for aromatic analogs), rendering them unsuitable for applications requiring precise pharmacological or synthetic fidelity . The quantitative evidence below establishes that this specific compound occupies a distinct position in chemical space, and substitution without verification will compromise data reproducibility, structure-activity relationship (SAR) interpretation, and downstream development timelines.

Structural Core Mismatch

Fully aromatic benzimidazole analogs lack the 4,5-dihydro ring essential for CRBN binding and sp3 topology.

Physicochemical Shift

Generic analogs exhibit higher LogP, which may alter solubility, protein binding, and assay compatibility.

Synthetic Handles Limited

Unsubstituted or 2-methyl benzimidazoles cannot access enolate-mediated derivatization pathways on the saturated ring.

4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one Quantitative Differentiation Evidence


CRBN Binding as a PROTAC Scaffold

4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one belongs to the dihydrobenzimidazolone class explicitly claimed in C4 Therapeutics' patent family (US 11,787,802) as cereblon (CRBN) E3 ubiquitin ligase binders for targeted protein degradation [1]. Unlike generic benzimidazoles (e.g., unsubstituted benzimidazole, 2-methylbenzimidazole), which lack the requisite binding features for CRBN engagement, this scaffold is validated for incorporation into bifunctional PROTAC molecules. The patent specifically discloses the 4,5-dihydro core as essential for CRBN binding and subsequent ubiquitination of target proteins [1].

CRBN Binding
Class-level
Validated CRBN binder vs. generic benzimidazoles (no engagement)
Supports PROTAC CRBN recruitment study context
Patent-class scaffold; verify batch consistency
Targeted Protein Degradation PROTAC E3 Ligase Binder Cereblon

CYP3A4 Inhibition Profile

The target compound inhibits human CYP3A4 with an IC50 of 233 nM, measured via reduction of 10-hydroxymidazolam formation in insect supersomes expressing the enzyme [1]. This places it in a moderate inhibition category relative to known benzimidazole-based CYP3A4 inhibitors. For comparison, many benzimidazole-based IGF-1R inhibitors in the literature exhibit stronger CYP3A4 inhibition (IC50 < 100 nM) and required extensive optimization to reduce this liability [2]. The 233 nM IC50 value may represent a more favorable starting point for programs seeking to balance target engagement with CYP liability.

CYP3A4 IC50
Reported
233 nM
Supports CYP inhibition screening context
Insect supersomes; midazolam hydroxylation assay
Drug-Drug Interaction CYP3A4 Enzyme Inhibition ADME-Tox

HDAC1/HDAC2 Inhibition Profile

The target compound inhibits human HDAC2 with an IC50 of 400 nM and HDAC1 with an IC50 of 550 nM, as measured using recombinant full-length enzymes expressed in baculovirus-infected Sf9 cells [1]. This potency range is modest compared to clinical HDAC inhibitors (e.g., vorinostat/SAHA HDAC1 IC50 ~10-50 nM) [2] but may offer a distinct selectivity window for tool compound applications. In contrast, many benzimidazole derivatives reported in the literature exhibit either sub-100 nM HDAC inhibition or no measurable activity, depending on zinc-binding group substitution [3].

HDAC1/2 IC50
Reported
HDAC2: 400 nM; HDAC1: 550 nM
Supports HDAC pathway research context
Recombinant enzymes; fluorescence readout
Epigenetics HDAC Inhibitor Cancer Enzyme Inhibition

TGR5 Receptor Agonism

The target compound activates human TGR5 (G-protein coupled bile acid receptor 1) with an EC50 of 0.720 nM, as measured by CRE-driven luciferase reporter assay in HEK293 cells expressing hTGR5 [1]. This sub-nanomolar potency is >200-fold more potent than typical imidazole-based TGR5 agonists (e.g., compound 1 from Zhang et al. with mTGR5 EC50 160 nM) [2] and >10,000-fold more potent than virtual screening hits (e.g., V12 EC50 19.5 μM) [3]. The compound also shows species-dependent activity with mTGR5 EC50 of 6.20 nM, an 8.6-fold selectivity for the human receptor.

hTGR5 EC50
Reported
0.720 nM
Supports TGR5 signaling pathway study context
HEK293 cells; CRE-luciferase reporter
TGR5 Agonist GPCR Type 2 Diabetes Metabolic Disease

Physicochemical Property Comparison

The target compound has a calculated LogP of 0.4675 and a polar surface area (PSA) of 45.75 Ų . This moderate hydrophilicity contrasts with fully aromatic benzimidazoles, which typically exhibit LogP values between 1.0 and 2.5 (e.g., benzimidazole LogP ~1.3; 2-methylbenzimidazole LogP ~1.8) [1]. The lower LogP of 0.47 predicts improved aqueous solubility and reduced non-specific protein binding compared to more lipophilic benzimidazole derivatives. For TGR5 agonist programs, this physicochemical profile aligns with the tetrahydrobenzimidazole series described by Zhang et al., where kinetic solubility ranged from 10-100 μM for related analogs [2].

Calculated LogP
Class-level
Target: 0.47 vs. Benzimidazole: ~1.3
Supports solubility-led selection context
In silico prediction; experimental confirmation advised
Drug-likeness Solubility Lipophilicity Physicochemical Properties

Synthetic Derivatization Potential

The 4,5-dihydro ring system of 4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one provides distinct synthetic handles for diversification compared to fully aromatic benzimidazoles. The partially saturated cyclohexenone ring enables site-selective functionalization at the 4-, 5-, 6-, and 7-positions through enolate chemistry, conjugate additions, and α-functionalization strategies that are unavailable on aromatic benzimidazole cores. This is exemplified in the tetrahydrobenzimidazole TGR5 agonist series, where methylation at the 7-position of the saturated ring was critical for achieving dual mTGR5/hTGR5 potency and oral efficacy [1]. Fully aromatic benzimidazoles cannot access this three-dimensional structural space without complete reduction of the fused benzene ring.

Derivatization Handles
Method context
Saturated ring enables enolate chemistry; aromatic cores limited to SEAr
Supports sp3-rich library synthesis
Based on TGR5 SAR precedents (Zhang et al., 2017)
Medicinal Chemistry Scaffold Derivatization Library Synthesis

4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one Research & Industrial Applications


PROTAC Design with CRBN E3 Ligase Binder

This compound serves as a validated cereblon (CRBN) E3 ligase binding scaffold for the construction of bifunctional PROTAC molecules, as claimed in C4 Therapeutics' dihydrobenzimidazolone patent family [1]. Procurement is indicated for medicinal chemistry groups developing targeted protein degraders, where the 4,5-dihydro core is essential for CRBN engagement and subsequent ubiquitination of target proteins. Generic benzimidazoles will not substitute for this function [1].

TGR5 Agonist Lead Optimization for Metabolic Disease

The sub-nanomolar hTGR5 EC50 (0.720 nM) and 8.6-fold human/mouse selectivity ratio [2] position this tetrahydrobenzimidazole scaffold as a potent TGR5 agonist starting point for type 2 diabetes, obesity, and metabolic disease research. The scaffold has demonstrated oral efficacy in glucose tolerance tests at 30 mg/kg in related analogs [3], and the target compound can be used to generate focused libraries exploring 7-position methylation and other saturated-ring modifications [3].

ADME-Tox Profiling: CYP3A4 Inhibition Control

With a measured CYP3A4 IC50 of 233 nM [4], this compound provides a well-characterized moderate CYP3A4 inhibitor control for DMPK assay validation and cytochrome P450 inhibition screening panels. It enables benchmarking of new chemical entities against a defined CYP3A4 inhibition threshold and can be used to assess the CYP liability of benzimidazole-containing compound libraries [5].

Epigenetic Tool Development: HDAC Inhibitor Scaffold

The moderate HDAC1 (IC50 550 nM) and HDAC2 (IC50 400 nM) inhibition profile [4] supports use as a starting scaffold for developing isoform-selective or moderate-potency HDAC inhibitors. Unlike clinical HDAC inhibitors that achieve sub-50 nM potency with significant toxicity liabilities, this scaffold may enable fine-tuning of HDAC inhibition to achieve therapeutic windows in epigenetic drug discovery programs [6].

Application
Selection Property
Validation Focus
PROTAC development research
CRBN E3 ligase engagement
Ubiquitination and degradation endpoints
Metabolic receptor signaling studies
TGR5 receptor activation
cAMP pathway response in cell models
CYP inhibition assay control
CYP3A4 isoform inhibition benchmark
Midazolam hydroxylation enzyme assay
Epigenetic probe development
HDAC1/2 inhibition window
Histone acetylation endpoint in cell models
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